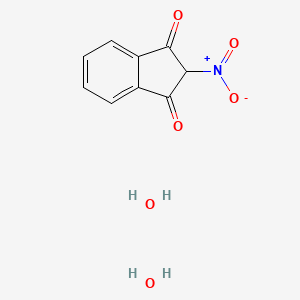
2-Nitro-1,3-indandione Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1,3-indandione dihydrate is a chemical compound with the molecular formula C9H5NO4·2H2O. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its strong acidic properties and is often used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It’s known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It’s known that indane-1,3-dione, a closely related compound, is used as an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for nlo applications .
Biochemical Pathways
It’s known that indane-1,3-dione, a closely related compound, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Preparation Methods
2-Nitro-1,3-indandione dihydrate can be synthesized through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions, producing the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion . Another method includes the bromination of 2-nitro-1,3-indandione in water solution, which yields 2-bromo-2-nitro-1,3-indandione . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Nitro-1,3-indandione dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other by-products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: It reacts with pyridine and picolines to form 2-nitro-1,3-indandione pyridine salt and other products.
Common reagents used in these reactions include pyridine, picolines, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Nitro-1,3-indandione dihydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Nitro-1,3-indandione dihydrate can be compared with other similar compounds such as indane-1,3-dione and its derivatives. Indane-1,3-dione is a versatile building block used in numerous applications, and its derivatives, such as 2-nitro-1,3-indandione, possess unique properties that make them suitable for specific applications . Similar compounds include:
Indane-1,3-dione: Used in medicinal chemistry, organic electronics, and photopolymerization.
2-Bromo-2-nitro-1,3-indandione: Used in substitution reactions with pyridine and picolines.
2-Arylidene-1,3-indandiones: Used in the synthesis of spironitrocyclopropanes.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-nitroindene-1,3-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4.2H2O/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14;;/h1-4,7H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWGGIKMVZYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-].O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)


![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)


![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)
